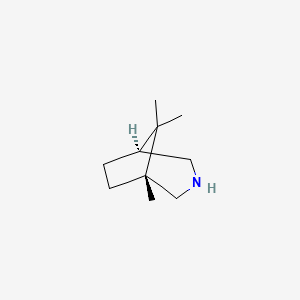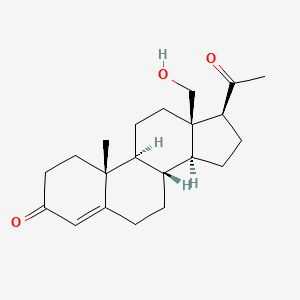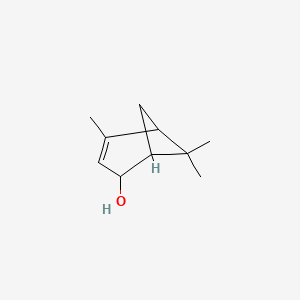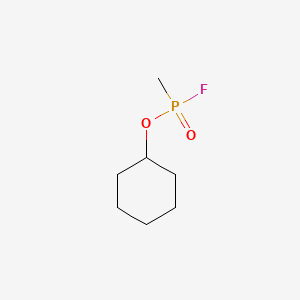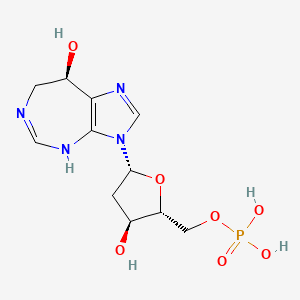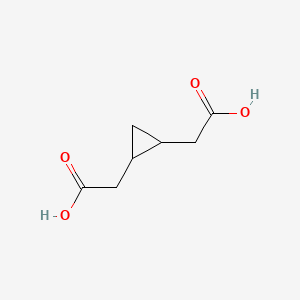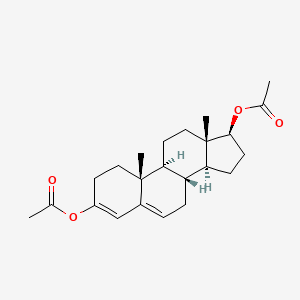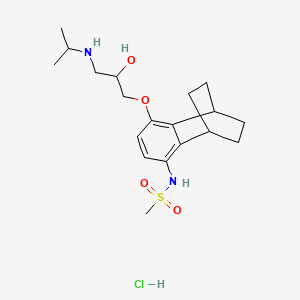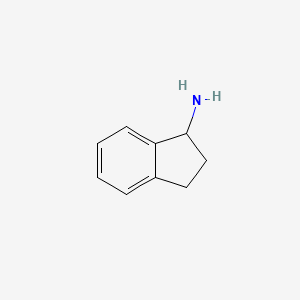
1-アミノインダン
概要
説明
1-Aminoindan, also known as 1-amino-1,2,3,4-tetrahydroinden-1-one, is a heterocyclic compound with a five-membered ring structure. It is an important building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and fragrances. 1-Aminoindan has been studied extensively for its various applications in pharmaceutical, agrochemical and fragrance industries.
科学的研究の応用
薬理学:mGluR1拮抗薬
1-アミノインダン-1,5-ジカルボン酸: , 1-アミノインダンの誘導体は、代謝型グルタミン酸受容体1(mGluR1)の強力な拮抗薬として同定されています {svg_1}. この用途は、神経科学と薬理学の分野において重要です。mGluR1は中枢神経系で重要な役割を果たし、さまざまな神経学的プロセスに影響を与え、不安、慢性疼痛、統合失調症などの疾患に対する潜在的な治療標的となります。
神経保護剤
別の誘導体であるN-プロパルギル-1-アミノインダンは、その神経保護作用で知られています。 これは、パーキンソン病治療薬として開発された選択的な不可逆的モノアミンオキシダーゼB(MAO B)阻害剤です {svg_2}. この化合物は、神経保護作用と抗アポトーシス作用を示し、神経変性疾患研究における貴重な研究対象となっています。
材料科学:キラル分離
1-アミノインダンは、材料科学において、逆相高速液体クロマトグラフィー(RP-HPLC)条件下での第一級アミノ化合物のキラル分離に使用されています {svg_3}. この用途は、医薬品業界にとって重要です。医薬品において、化合物の純度とキラリティは、薬効と安全性に大きな影響を与える可能性があります。
有機合成:不斉合成
有機化学では、関連する化合物であるシス-1-アミノインダン-2-オールは、不斉合成に使用されています {svg_4}. エナンチオマー的に純粋な物質を生成する能力は、新しい医薬品を開発し、分子レベルで生物学的プロセスを理解するために不可欠です。
分析化学:分光法
1-アミノインダンの沸点、屈折率、密度などの特性は、分光法など、分析化学における用途に適しています {svg_5}. その明確に定義された物理的および化学的特性により、さまざまな研究環境における精密な測定と分析が可能になります。
生化学:宿主-病原体相互作用
生化学では、2-アミノインダン-2-ホスホン酸などの特定の阻害剤を使用して、フェノール代謝を阻害することで宿主-病原体相互作用を研究しています {svg_6}. この用途は、疾患のメカニズムを理解し、作物保護戦略を開発するために不可欠です。
作用機序
Safety and Hazards
1-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
将来の方向性
Aminoindanes are now widely substituted for ecstasy . Their mechanisms of action mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research .
生化学分析
Biochemical Properties
1-Aminoindan plays a significant role in biochemical reactions, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It interacts with various enzymes and proteins, including metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5) . The interaction with mGluR1 is competitive, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s potential therapeutic effects in neurological disorders.
Cellular Effects
1-Aminoindan exerts notable effects on cellular processes, particularly in neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Aminoindan has been shown to alter the expression of metabotropic glutamate receptor 1 alpha (mGluR1α) in cerebral cortex neurons following brain injury . This modulation can lead to neuroprotective effects, reducing brain tissue damage and improving neurological outcomes.
Molecular Mechanism
The molecular mechanism of 1-Aminoindan involves its binding interactions with metabotropic glutamate receptors. By competitively inhibiting mGluR1, 1-Aminoindan prevents the receptor from activating its downstream signaling pathways, which include phosphoinositide hydrolysis and calcium mobilization . This inhibition can result in reduced excitatory neurotransmission and neuroprotection in conditions such as brain injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoindan have been observed to change over time. Studies have shown that the expression of mGluR1α mRNA and protein increases after brain injury, peaking at 24 hours and gradually decreasing thereafter . Treatment with 1-Aminoindan can reduce brain tissue water content and improve neurological behaviors over a period of 12-72 hours post-injury, indicating its potential for long-term neuroprotection.
Dosage Effects in Animal Models
The effects of 1-Aminoindan vary with different dosages in animal models. In studies examining its anxiolytic-like activity, 1-Aminoindan demonstrated significant effects at doses ranging from 0.5 to 2 mg/kg . Higher doses, up to 8 mg/kg, did not produce additional benefits and were inactive in certain tests. These findings suggest a dose-dependent response, with optimal effects observed at lower doses.
Metabolic Pathways
1-Aminoindan is involved in metabolic pathways that include its biotransformation in the liver. The compound undergoes N-dealkylation and hydroxylation, resulting in metabolites such as 3-hydroxy-1-aminoindan . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Aminoindan is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
1-Aminoindan’s subcellular localization is primarily cytoplasmic, where it exerts its effects on cellular signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is vital for its function and therapeutic efficacy.
特性
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34698-41-4, 61949-83-5 | |
| Record name | (±)-1-Aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

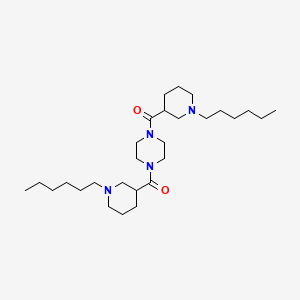
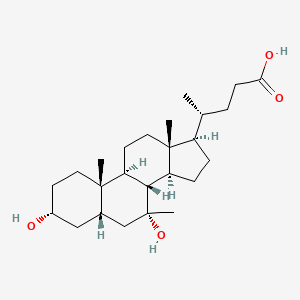
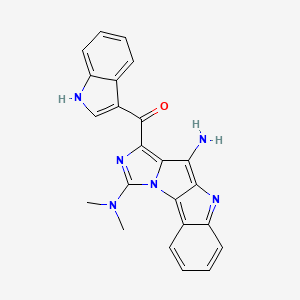
![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)
